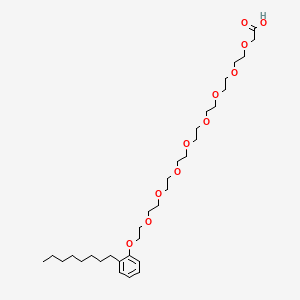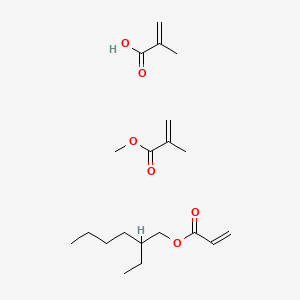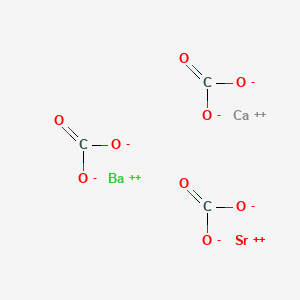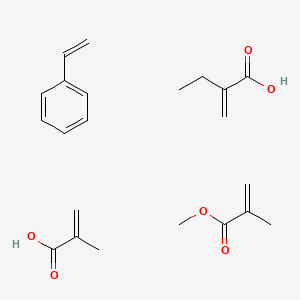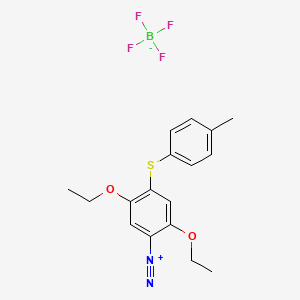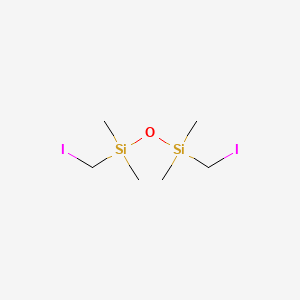
1,3-双(碘甲基)-1,1,3,3-四甲基二硅氧烷
描述
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two iodomethyl groups attached to a tetramethyldisiloxane backbone
科学研究应用
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industrial Applications: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
作用机制
Target of Action
It is known that the compound is involved in alkylation reactions .
Mode of Action
The compound interacts with its targets through a process known as silylalkylation . This reaction occurs at the endocyclic nitrogen atom . The reaction of 2-amino-1,3-thiazole with 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane at 60–80°C in the absence of a solvent, basic media, and catalysts occurs through silylalkylation .
Biochemical Pathways
It is known that the compound is involved in the formation of new types of heterocyclic compounds .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the iodomethyl groups being introduced via a substitution reaction .
Industrial Production Methods
Industrial production of 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding siloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the iodomethyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted siloxanes, depending on the nucleophile used.
Oxidation Reactions: Oxidized siloxane derivatives with different functional groups.
Reduction Reactions: Reduced siloxane compounds with methyl groups replacing the iodomethyl groups.
相似化合物的比较
Similar Compounds
1,2-Bis(iodomethyl)benzene: Similar in structure but with a benzene ring instead of a siloxane backbone.
1,3-Bis(dimethyl(iodomethyl)silyl)propane: Contains similar iodomethyl groups but with a different siloxane structure.
Uniqueness
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of iodomethyl groups and a siloxane backbone, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both high reactivity and thermal stability, such as in the synthesis of advanced materials and specialty chemicals.
属性
IUPAC Name |
iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZKJFGMZOAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)O[Si](C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16I2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292580 | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-69-3 | |
| Record name | NSC83870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




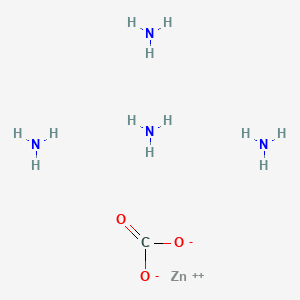
![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)
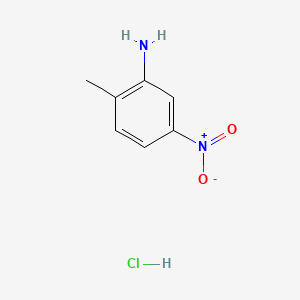
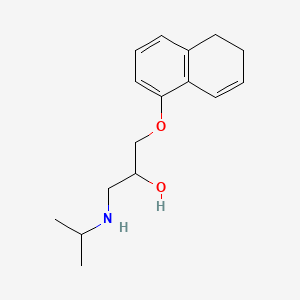
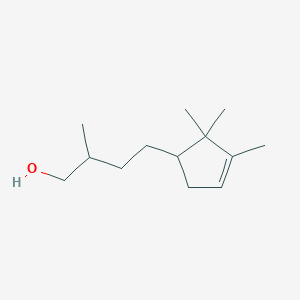
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)
